molecular formula C24H46O3 B1235384 Hydroxynervonic acid

Hydroxynervonic acid

Cat. No.: B1235384
M. Wt: 382.6 g/mol
InChI Key: UFOOFOUFKSIFCD-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxynervonic acid is a 2-hydroxy fatty acid that is the 2-hydroxy derivative of nervonic acid. It is a very long-chain fatty acid anion, a 2-hydroxy fatty acid and a hydroxy monounsaturated fatty acid. It derives from a (15Z)-tetracosenoic acid.

Scientific Research Applications

Antitumor Properties

Hydroxynervonic acid (HCA), a variant of 2-hydroxycervonic acid, demonstrates promising antitumor capabilities. In a study by Beteta-Göbel et al. (2021), HCA induced endoplasmic reticulum stress and autophagy in glioma cells, suggesting its potential as a treatment for glioblastoma, a type of brain tumor (Beteta-Göbel et al., 2021). Additionally, HCA has shown efficacy in pancreatic cancer treatment, inducing apoptosis and endoplasmic reticulum stress in cancer cells, as described by Beteta-Göbel et al. (2022) (Beteta-Göbel et al., 2022).

Brain and Nervous System Applications

Research by Murad et al. (1976) highlights the alpha-hydroxylation of nervonic acid in the brain, showing its potential importance in brain development and the role of thyroid hormones in this process (Murad, Strycharz & Kishimoto, 1976). Okuhara and Yasuda (1960) identified a dihydrocerebroside in human brain containing this compound, pointing to its presence in neurological tissues (Okuhara & Yasuda, 1960).

Cosmetic and Dermatological Uses

Hydroxy acids, including this compound, have wide applications in cosmetic and dermatologic treatments. Kornhauser et al. (2010) discuss their use in treating skin conditions like photoaging, acne, and psoriasis (Kornhauser, Coelho & Hearing, 2010). Ditre et al. (1996) showed the beneficial effects of alpha-hydroxy acids on photoaged skin, possibly including this compound (Ditre et al., 1996).

Antioxidant Properties

This compound may also have antioxidant properties. Zhou et al. (2009) discuss Edaravone, a scavenger of hydroxyl radicals, and its therapeutic potential in brain injury, indicating a potential area where this compound could be relevant (Zhou, Chen & Zhang, 2009).

Metabolic and Nutritional Applications

This compound's role in metabolism, particularly in the context of starvation and nutrient processing, is highlighted by Cahill (2006) (Cahill, 2006). Alam et al. (2016) discuss the potential of hydroxycinnamic acid derivatives, including this compound, in managing lipid metabolism and obesity (Alam et al., 2016).

Properties

Molecular Formula

C24H46O3

Molecular Weight

382.6 g/mol

IUPAC Name

(Z)-2-hydroxytetracos-15-enoic acid

InChI

InChI=1S/C24H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h9-10,23,25H,2-8,11-22H2,1H3,(H,26,27)/b10-9-

InChI Key

UFOOFOUFKSIFCD-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCC(C(=O)O)O

SMILES

CCCCCCCCC=CCCCCCCCCCCCCC(C(=O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxynervonic acid
Reactant of Route 2
Reactant of Route 2
Hydroxynervonic acid
Reactant of Route 3
Hydroxynervonic acid
Reactant of Route 4
Hydroxynervonic acid
Reactant of Route 5
Hydroxynervonic acid
Reactant of Route 6
Hydroxynervonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.